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1-((2-Chlorophenoxy)acetyl)piperazine

Cat. No.: B11980623
M. Wt: 254.71 g/mol
InChI Key: BGRYCPZHNVWQHR-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Drug Discovery and Development

The piperazine ring is a highly valued structural motif in modern drug discovery, often referred to as a "privileged scaffold" due to its frequent appearance in successful drug molecules. nih.govnih.gov Its prevalence stems from a combination of favorable properties that medicinal chemists can strategically leverage to enhance the therapeutic potential of a drug candidate.

The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate a compound's biological activity, selectivity, and pharmacokinetic profile. nih.gov This versatility enables the creation of large and diverse chemical libraries for screening against various biological targets. The basic nature of the piperazine nitrogens often improves aqueous solubility and allows for the formation of salts, which can enhance a drug's bioavailability. researchgate.net

The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics. nih.gov However, its application extends far beyond CNS disorders, with piperazine-containing compounds being developed as anticancer, antihistamine, anti-inflammatory, antiviral, and cardiovascular agents. nih.gov The structural rigidity of the piperazine ring, typically adopting a chair conformation, can also contribute to a more defined orientation of substituents, leading to higher affinity and specificity for the target receptor or enzyme. nih.gov

Table 1: Examples of Therapeutic Areas with Piperazine-Containing Drugs

Therapeutic AreaExample Drug(s)
AntipsychoticsClozapine, Olanzapine
AntidepressantsVortioxetine, Vilazodone mdpi.com
AnxiolyticsBuspirone
AntihistaminesCetirizine, Hydroxyzine
AnticancerImatinib, Pazopanib
AntiviralIndinavir

Overview of Phenoxyacetyl and Piperazine Hybrid Structures in Pharmaceutical Research

The combination of a phenoxyacetyl group with a piperazine ring creates a hybrid structure that has been explored in pharmaceutical research for various therapeutic applications. The phenoxyacetyl moiety itself is a well-established pharmacophore, and its linkage to the piperazine scaffold can result in compounds with unique biological activities.

The general structure of a phenoxyacetyl piperazine derivative involves a phenoxy group connected to an acetyl group, which is then attached to one of the nitrogen atoms of the piperazine ring. The other nitrogen atom of the piperazine is often substituted with another functional group to further modulate the compound's properties.

Historical Context and Evolution of Piperazine-Containing Therapeutics

The therapeutic journey of piperazine began in the mid-20th century with its use as an anthelmintic agent to treat parasitic worm infections. sigmaaldrich.com Its ability to paralyze parasites, leading to their expulsion from the body, marked its entry into the pharmacopeia. mdpi.com

The structural simplicity and synthetic tractability of the piperazine ring soon led to its incorporation into a wider range of medicinal compounds. In the latter half of the 20th century, the development of chlorpromazine, a phenothiazine (B1677639) with a piperazine-containing side chain, revolutionized the treatment of psychosis and laid the foundation for the field of psychopharmacology. This success spurred further research into piperazine derivatives for CNS disorders.

Over the decades, the understanding of structure-activity relationships for piperazine-containing compounds has become more sophisticated. The initial focus on its basic properties for solubilization has evolved to a more nuanced appreciation of its role as a versatile scaffold that can be tailored to interact with specific biological targets. nih.gov The evolution of synthetic methodologies has also played a crucial role, enabling the creation of more complex and potent piperazine-based drugs. mdpi.com Today, the piperazine moiety is an integral part of the medicinal chemist's toolkit, contributing to the development of treatments for a wide array of diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClN2O2 B11980623 1-((2-Chlorophenoxy)acetyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-(2-chlorophenoxy)-1-piperazin-1-ylethanone

InChI

InChI=1S/C12H15ClN2O2/c13-10-3-1-2-4-11(10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2

InChI Key

BGRYCPZHNVWQHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization of 1 2 Chlorophenoxy Acetyl Piperazine Analogues

Established Synthetic Pathways for Piperazine (B1678402) Derivatives

The synthesis of piperazine and its derivatives is a well-established field in organic chemistry, with methods ranging from classical ring-forming reactions to modern catalytic strategies. researchgate.netorganic-chemistry.org These approaches provide the foundational chemistry for accessing a wide array of piperazine-based compounds.

Historically, the construction of the piperazine ring has been achieved through several robust methods. One common approach involves the cyclization of starting materials that already contain the necessary atoms for the heterocyclic core. For instance, the reaction of an appropriate aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine (B148213) can be used to construct the piperazine ring. mdpi.com Another classical method is the reduction of 2,5-diketopiperazines, which are cyclic peptides that can be formed from the cyclodimerization of amino acids. nih.gov These diketopiperazines can then be reduced to the corresponding piperazine derivatives.

A widely used industrial method involves the reaction of diethanolamine with a halogenating agent like thionyl chloride to produce bis(2-chloroethyl)amine (B1207034) hydrochloride, which can then be reacted with an appropriate amine to form the piperazine ring. google.com These classical methods, while effective, can sometimes require harsh conditions or multi-step procedures.

Modern synthetic chemistry has introduced more sophisticated and efficient strategies for the synthesis of N-substituted piperazines. These methods often offer milder reaction conditions, greater functional group tolerance, and higher yields.

Key advanced strategies include:

Palladium-catalyzed Buchwald-Hartwig amination: This cross-coupling reaction is a powerful tool for forming C-N bonds and is widely used to synthesize N-arylpiperazines from aryl halides and piperazine. mdpi.com

Copper-catalyzed Ullmann–Goldberg reaction: Similar to the Buchwald-Hartwig amination, this reaction facilitates the coupling of aryl halides with piperazine, providing another route to N-aryl derivatives. mdpi.com

Aromatic Nucleophilic Substitution (SNAr): This method is effective for attaching piperazine to electron-deficient aromatic or heteroaromatic rings. The presence of electron-withdrawing groups on the aromatic ring facilitates the substitution reaction. mdpi.com

Reductive Amination: This is a crucial method for producing N-alkyl piperazines. It involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and mild alternative for creating substituted piperazines, including C-H arylation and vinylation of the piperazine ring. organic-chemistry.org

These advanced techniques have significantly expanded the toolkit available to medicinal chemists for creating complex piperazine-containing molecules.

Synthesis of 1-((2-Chlorophenoxy)acetyl)piperazine and its Direct Precursors

The direct synthesis of this compound involves the formation of an amide bond between the piperazine ring and a phenoxyacetyl moiety. The most straightforward approach is the acylation of piperazine with an activated form of 2-chlorophenoxyacetic acid.

The key precursors for this synthesis are:

Piperazine: A commercially available and inexpensive starting material.

2-Chlorophenoxyacetic acid: This can be synthesized or is commercially available.

2-Chlorophenoxyacetyl chloride: This is the acid chloride derivative of 2-chlorophenoxyacetic acid and serves as a highly reactive acylating agent. It can be prepared by reacting 2-chlorophenoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govscbt.com

The synthesis of the target compound would typically proceed as follows:

Preparation of the Acyl Chloride: 2-Chlorophenoxyacetic acid is reacted with thionyl chloride, often in an inert solvent, to form 2-chlorophenoxyacetyl chloride. nih.gov

Acylation of Piperazine: The prepared 2-chlorophenoxyacetyl chloride is then reacted with piperazine. To favor mono-acylation and prevent the formation of the 1,4-diacylated byproduct, an excess of piperazine is typically used. The reaction is often carried out in an inert solvent like chloroform. nih.gov The reaction of an acyl chloride with piperazine can proceed efficiently, sometimes without the need for an external acid acceptor, as the excess piperazine can serve this role. nih.gov

A related synthesis for a similar compound, p-chlorophenoxyacetyl-piperonylpiperazine, involves reacting p-chlorophenoxyacetyl chloride directly with piperonylpiperazine in a solvent like chloroform, heating the mixture to its boiling point. nih.gov This supports the feasibility of a similar approach for this compound.

Alternatively, coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), could be used to facilitate the amide bond formation directly from 2-chlorophenoxyacetic acid and piperazine, avoiding the need to first synthesize the acid chloride.

Table 1: Precursors for the Synthesis of this compound

Compound Name Molecular Formula Role in Synthesis
Piperazine C₄H₁₀N₂ Core heterocyclic structure
2-Chlorophenoxyacetic acid C₈H₇ClO₃ Precursor to the acylating agent
2-Chlorophenoxyacetyl chloride C₈H₆Cl₂O₂ Acylating agent sigmaaldrich.comnih.gov
Thionyl chloride SOCl₂ Chlorinating agent for acid chloride formation nih.gov

Design and Synthesis of Structurally Related Analogues

The structural framework of this compound offers multiple points for modification to explore structure-activity relationships (SAR) and develop new analogues with potentially improved properties. These modifications can be broadly categorized into changes in the phenoxyacetyl moiety and substitutions or fusions of the piperazine ring.

The phenoxyacetyl group provides several opportunities for structural variation. Modifications can be made to the phenyl ring, the ether linkage, or the acetyl group.

Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring can significantly impact biological activity. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the substitution pattern on the phenyl ring was found to be critical for their analgesic activity. mdpi.com For this compound analogues, one could explore moving the chloro substituent to the meta- or para- positions, or introducing other substituents such as methyl, methoxy, or trifluoromethyl groups. The electronic and steric properties of these substituents would influence the molecule's interaction with its biological target.

Ether Linkage Replacement: The oxygen atom of the phenoxy group could be replaced with sulfur (thiophenoxy) or nitrogen (anilino) to investigate the importance of the ether linkage for activity. For example, the synthesis of 2-(4-(2-((2-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile demonstrates the incorporation of a phenylthio moiety onto a piperazine scaffold. researchgate.net

Acetyl Group Modification: The acetyl linker can be extended, constrained, or replaced. For instance, replacing the acetyl group with a longer alkyl chain (e.g., propanoyl) or incorporating it into a cyclic structure could alter the conformational flexibility of the molecule, which may affect its binding to a receptor.

The design of these modifications is often guided by SAR studies, which aim to correlate specific structural features with changes in biological activity. nih.govresearchgate.net

The piperazine ring itself is a versatile scaffold for derivatization. chemrxiv.orgnih.gov Modifications can include substitution on the second nitrogen atom (N-4), substitution on the carbon atoms of the ring, or fusion of the piperazine ring with other cyclic systems.

N-4 Substitution: The secondary amine of the piperazine ring in the parent compound is a prime site for introducing a wide variety of substituents. This is a common strategy in drug design to modulate pharmacokinetic properties or to introduce additional pharmacophoric elements. For example, N-4 can be alkylated, arylated, or acylated to generate a diverse library of analogues.

Carbon Atom Substitution: Introducing substituents onto the carbon atoms of the piperazine ring can create chiral centers and introduce specific 3D geometries, which can have a profound effect on biological activity. Synthesizing these C-substituted piperazines can be more challenging, often requiring multi-step sequences starting from chiral precursors like amino acids or employing advanced catalytic methods like diastereoselective intramolecular hydroamination. organic-chemistry.org

Fused Piperazines: Fusing the piperazine ring with another ring system creates a more rigid, bicyclic or polycyclic structure. chemrxiv.org This can lock the molecule into a specific conformation, which may be beneficial for binding to a biological target. For example, piperazine-fused cyclic disulfides have been synthesized as redox-responsive motifs. nih.gov The synthesis of such fused systems often involves intramolecular cyclization reactions.

Table 2: Examples of Piperazine Derivatization Strategies

Modification Type Synthetic Strategy Example Reference
N-Aryl Substitution Buchwald-Hartwig amination mdpi.com
N-Alkyl Substitution Reductive amination with aldehydes/ketones mdpi.com
C-H Arylation Photoredox catalysis organic-chemistry.org
C-Substitution From chiral amino acids
Fused Ring System Intramolecular cyclization chemrxiv.orgnih.gov

Incorporation into Diverse Heterocyclic Systems (e.g., Triazoles, Quinoxalinones, Benzodioxanes)

The functionalization of the second nitrogen atom of the piperazine ring in this compound allows for its integration into a variety of heterocyclic structures, thereby expanding its chemical space and potential applications.

Triazoles: The construction of triazole-containing analogues often utilizes well-established cycloaddition reactions. mdpi.comresearchgate.net A primary method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which reliably forms 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov To create a triazole derivative of this compound, the parent molecule would first be functionalized to introduce either an azide (B81097) or a terminal alkyne group. For instance, N-alkylation of the piperazine nitrogen with propargyl bromide in the presence of a base like K₂CO₃ can yield a terminal alkyne intermediate. nih.gov This intermediate can then be reacted with a variety of substituted benzyl (B1604629) or aryl azides, catalyzed by a copper source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), to yield the desired triazole hybrids. nih.gov

Alternative methods for triazole synthesis include the reaction of α-diazo-1,3-dicarbonyl compounds with amines, which offers high regiospecificity. raco.cat Another approach involves the condensation of hydrazides with appropriate reagents to form the 1,2,4-triazole (B32235) ring system. chemmethod.com

Quinoxalinones: Quinoxaline (B1680401) derivatives containing a piperazine moiety can be synthesized through several established routes. A common strategy involves the condensation of a piperazine derivative with a suitable quinoxaline precursor. For example, 2-(piperazin-1-yl)quinoxaline (B1600499) derivatives can be prepared via a one-pot, multi-component Mannich reaction involving 2-(piperazin-1-yl)quinoxaline, formaldehyde, and an isatin (B1672199) derivative, often facilitated by a nanocatalyst. rsc.org Another powerful method is the Mamedov rearrangement, where 3-aroylquinoxalinones react with benzene-1,2-diamines to form 2-(benzimidazol-2-yl)quinoxalines; this method has been adapted to incorporate N-substituted piperazines. nih.gov

To synthesize a quinoxalinone analogue of this compound, one could start with the parent compound and react it with a suitable quinoxaline precursor, such as a 2-chloroquinoxaline, in a nucleophilic aromatic substitution (SNAr) reaction. This approach is feasible as the electron-deficient nature of the quinoxaline ring facilitates substitution by the secondary amine of the piperazine. nih.gov

Table 1: Synthetic Strategies for Heterocyclic Derivatives
Heterocyclic SystemGeneral MethodKey ReagentsReference
TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Propargyl bromide, substituted azides, CuSO₄/Sodium Ascorbate nih.gov
QuinoxalinoneMulti-component Mannich Reaction2-(Piperazin-1-yl)quinoxaline, formaldehyde, isatin rsc.org
QuinoxalinoneNucleophilic Aromatic Substitution (SNAr)2-Chloroquinoxaline, piperazine derivative nih.gov
BenzodioxaneAmide Bond Formation1,4-Benzodioxan-2-carbonyl chloride, piperazine derivative researchgate.net
BenzodioxaneReaction of Catechol with Glyceryl CarbonateCatechol, Glyceryl Carbonate, NaOCH₃ rsc.org

Benzodioxanes: The synthesis of analogues incorporating a benzodioxane ring can be achieved by coupling a pre-formed benzodioxane carboxylic acid with a piperazine. A reported method involves the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives where 1,4-benzodioxan-2-carboxylic acid is first converted to its more reactive acid chloride using thionyl chloride. researchgate.net This activated intermediate is then reacted with a piperazine in a nucleophilic substitution reaction to form the final amide product. researchgate.net This strategy could be directly applied by reacting 1,4-benzodioxan-2-carbonyl chloride with this compound. Furthermore, innovative and green synthetic routes to the core benzodioxane structure, such as the reaction between catechol and glycerol (B35011) carbonate, have been developed, offering an efficient pathway to key intermediates. rsc.org

Chemo-Enzymatic and Stereoselective Synthetic Approaches for Analogues

The development of chiral analogues of this compound, particularly those with stereocenters in the acetyl linker, can be achieved through chemo-enzymatic and stereoselective strategies. These methods offer high enantioselectivity, often under mild reaction conditions.

A prominent chemo-enzymatic strategy is the kinetic resolution of a racemic intermediate catalyzed by lipases. For example, in the synthesis of related chiral drugs, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) or lipase from Rhizomucor miehei has been used to selectively acylate or hydrolyze a racemic alcohol or its corresponding ester. This process allows for the separation of the two enantiomers, as one reacts significantly faster than the other. This technique has been successfully applied to the synthesis of the enantiomers of ranolazine (B828) and betaxolol (B1666914) by resolving racemic precursors like 3-chloro-1-(2-methoxyphenoxy)propan-2-ol. A similar approach could be envisioned for a chiral precursor to a this compound analogue, such as 1-(2-chlorophenoxy)propan-2-ol, to generate enantiomerically pure building blocks.

Table 2: Chemo-Enzymatic Resolution Strategies
EnzymeReaction TypeSubstrate ClassOutcome
Lipase B from Candida antarctica (Novozym 435)Kinetic Resolution (Hydrolysis/Acylation)Racemic secondary alcohols/estersSeparation of enantiomers
Lipase from Rhizomucor miehei (Lipozym RM IM)Kinetic Resolution (Hydrolysis)Racemic butanoate estersProduction of enantiopure chiral building blocks
P450 EnzymesLate-stage OxidationComplex core scaffoldsRegio- and stereoselective functionalization

Stereoselective synthesis can also be achieved using chiral auxiliaries. One reported methodology involves the use of chiral N-tert-butanesulfinyl imines to direct the stereocontrolled synthesis of substituted cyclic compounds. rsc.org This approach, while demonstrated for homotropanones, establishes a principle where a chiral auxiliary guides the formation of a specific stereoisomer, which could be adapted for creating complex chiral piperazine analogues. rsc.org

Purity Enhancement and Industrial Scalability Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production requires robust methods for purification and process optimization to ensure product quality, consistency, and economic viability.

Purity Enhancement: Standard laboratory purification often involves column chromatography. However, for larger scales, crystallization is a more practical and economical method for achieving high purity. Crude products of piperazine derivatives can be purified by recrystallization from suitable solvents like isopropyl alcohol. nih.gov The process may include treatment with activated charcoal to remove colored impurities. nih.gov

Another effective purification technique is the formation of a salt. Piperazine derivatives, being basic, can be converted into salts, such as dihydrochlorides, by treatment with an acid. nih.gov These salts often have different solubility profiles than the free base, allowing for selective precipitation from the reaction mixture, thereby separating the product from non-basic impurities and unreacted starting materials. nih.govgoogle.com The final pure product can then be washed with appropriate solvents, such as cold acetone (B3395972) or pentane, and dried under vacuum. google.comgoogle.com Patent literature also describes specific crystallization processes for piperazine-containing drugs to obtain the desired polymorph and purity. wipo.int

Industrial Scalability Considerations: For large-scale synthesis, several factors must be considered. The synthesis of the piperazine ring itself can be achieved through various catalytic processes, with some of the most effective methods involving the intramolecular cyclization of precursors like aminoethylethanolamine or diethylenetriamine, which can offer high yields (92-95%). researchgate.net When preparing piperazine amides, the reaction rate can be optimized for commercial production by using catalysts such as sodium methoxide (B1231860) and controlling reaction conditions. google.com

In multi-step syntheses, process efficiency is key. For reactions like nucleophilic aromatic substitution, using one reactant, such as piperazine, in large excess can help minimize the formation of undesired by-products (e.g., disubstitution). nih.gov However, this necessitates an efficient method for removing the excess reagent later. The choice of catalyst is also critical; while palladium-catalyzed reactions are common for forming N-arylpiperazines, the removal of residual metal from the final product can be challenging and costly on an industrial scale, sometimes prompting the development of metal-free alternatives. nih.govmdpi.com Finally, shifting from batch reactions to continuous flow processes can offer significant advantages in terms of safety, consistency, and throughput for large-scale manufacturing. mdpi.com

Pharmacological and Biological Evaluation of 1 2 Chlorophenoxy Acetyl Piperazine and Analogues

In Vitro and In Silico Screening Methodologies for Bioactivity Profiling

The discovery and development of bioactive compounds like piperazine (B1678402) derivatives are often accelerated through a combination of computational (in silico) and laboratory-based (in vitro) screening methods. These approaches allow for the efficient profiling of a compound's potential therapeutic activities before advancing to more complex testing.

In silico screening is a crucial first step, employing computational models to predict the interaction between a molecule and a biological target. nih.govnih.gov Molecular docking is a primary technique used to simulate the binding of a ligand, such as a piperazine derivative, to the active site of a target protein, like an enzyme or receptor. nih.govnih.gov This method calculates the binding affinity and predicts the binding mode, helping to identify promising candidates and understand their potential mechanism of action. tandfonline.comresearchgate.net For instance, molecular docking has been used to evaluate piperazine derivatives as potential inhibitors of enzymes like urease and tyrosyl-tRNA synthetase, which are crucial for the survival of certain pathogens. nih.govtandfonline.com These computational studies provide valuable insights that guide the synthesis and subsequent experimental testing of new compounds. nih.gov

Following computational analysis, in vitro screening is used to validate the predicted biological activity in a laboratory setting. nih.gov These experimental assays measure the actual effect of the compound on isolated cells, proteins, or microorganisms. For example, cell-based assays are used to screen for inhibitors of a specific biological process, such as the propagation of infectious agents or the proliferation of cancer cells. nih.gov In the context of antimicrobial research, in vitro methods like the disc diffusion or broth microdilution techniques are employed to determine a compound's Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. mdpi.com This combination of in silico prediction and in vitro validation is a standard and effective strategy in modern drug discovery for identifying and optimizing new bioactive molecules from chemical libraries containing piperazine analogues. nih.govnih.gov

Antimicrobial and Antifungal Activities

The piperazine scaffold is a constituent of many compounds investigated for their ability to combat microbial and fungal infections. manipal.eduresearchgate.net The emergence of drug-resistant pathogens has intensified the search for new antimicrobial agents, with piperazine derivatives representing a promising area of research. nih.gov

Numerous studies have demonstrated that synthetic piperazine derivatives possess a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netijcmas.com The specific activity is highly dependent on the chemical moieties attached to the piperazine core. nih.gov For example, some series of N,N′-disubstituted piperazines have shown significant activity against Gram-negative bacteria, particularly Escherichia coli, while also being effective against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. mdpi.com

In vitro testing, typically measuring the Minimum Inhibitory Concentration (MIC), is used to quantify the antibacterial potency of these compounds. mdpi.com Research on various piperazine analogues has yielded compounds with MIC values indicating potent activity. For instance, certain N-acetyl piperazine derivatives have displayed appreciable inhibitory values against S. aureus, while other analogues have shown comparable or superior activity against E. coli and Pseudomonas aeruginosa when compared to standard antibiotics. tandfonline.com The data from these studies highlight the potential of the piperazine chemical class as a source for new antibacterial agents. tandfonline.commdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Piperazine Analogues This table presents data for analogues of 1-((2-Chlorophenoxy)acetyl)piperazine to illustrate the general activity of the chemical class.

Compound Class Bacterial Strain Type MIC (µg/mL) Reference
N,N′-bis(1,3,4-thiadiazole) Piperazine Analogue Staphylococcus aureus Gram-Positive 16 mdpi.com
N,N′-bis(1,3,4-thiadiazole) Piperazine Analogue Bacillus subtilis Gram-Positive 16 mdpi.com
N,N′-bis(1,3,4-thiadiazole) Piperazine Analogue Escherichia coli Gram-Negative 8 mdpi.com
N-(arylsulfonyl)-l-proline-piperazine Hybrid Staphylococcus aureus Gram-Positive 107 tandfonline.com
N-(arylsulfonyl)-l-proline-piperazine Hybrid Escherichia coli Gram-Negative 104 tandfonline.com
N-(arylsulfonyl)-l-proline-piperazine Hybrid Pseudomonas aeruginosa Gram-Negative 121 tandfonline.com
Acetamide (B32628) Piperazine Derivative Escherichia coli Gram-Negative 12.5 nih.gov
Acetamide Piperazine Derivative Proteus mirabilis Gram-Negative 12.5 nih.gov

In addition to antibacterial properties, piperazine derivatives have been evaluated for their effectiveness against a range of fungal pathogens, including those of clinical and agricultural significance. researchgate.netnih.gov Fungal pathogens like Candida albicans are a common cause of clinical infections, while species such as Aspergillus niger and Fusarium avenaceum can impact agriculture and human health. researchgate.netnih.gov

Screening of various piperazine derivatives has identified compounds with significant antifungal properties. researchgate.net For example, studies have tested analogues against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net While many derivatives show promising activity, their efficacy can be species-dependent. nih.gov Some compounds have demonstrated potent activity against Fusarium avenaceum, while others are more effective against Candida species. nih.gov The broad-spectrum potential makes the piperazine scaffold a valuable starting point for the development of new antifungal agents. manipal.edu

Anti-Inflammatory and Immunomodulatory Potentials

Beyond antimicrobial effects, certain piperazine analogues have demonstrated significant anti-inflammatory and immunomodulatory properties. A key area of this research involves the regulation of bone metabolism, specifically the inhibition of osteoclasts, which are cells responsible for bone resorption. nih.govnih.gov

Research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), a close analogue of this compound, has shown that it acts as a potent inhibitor of osteoclast differentiation. nih.govnih.gov Osteoclasts are large, multinucleated cells formed from the fusion of precursor cells, a process driven by the cytokine RANKL. nih.gov In laboratory studies, PPOA-N-Ac-2-Cl was found to significantly decrease the formation of mature, multinucleated osteoclasts in a dose-dependent manner. nih.govnih.gov This inhibition occurred without causing significant toxicity to the cells. nih.gov

The functional consequence of this inhibition is a reduction in bone resorption activity. nih.gov PPOA-N-Ac-2-Cl was observed to diminish the bone-resorbing capacity of osteoclasts and interfere with the formation of the F-actin ring, a critical cytoskeletal structure required for osteoclast function. nih.govnih.gov These findings suggest that this class of compounds could be potential candidates for treating diseases characterized by excessive bone loss. nih.gov

The inhibitory effect of PPOA-N-Ac-2-Cl on osteoclast formation is achieved by modulating the intracellular signaling pathways activated by RANKL. nih.gov The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a cascade that is essential for their differentiation and activation. nih.govbslonline.orgbslonline.org

Studies have demonstrated that PPOA-N-Ac-2-Cl affects the expression of key genes that are specific to osteoclast development. nih.govnih.gov The compound was found to downregulate the mRNA expression of several crucial factors in the RANKL signaling pathway, including TRAF6, c-fos, and the master regulator of osteoclastogenesis, NFATc1. nih.govnih.govresearchgate.net Furthermore, PPOA-N-Ac-2-Cl treatment led to reduced expression of genes responsible for osteoclast function, such as Cathepsin K (CtsK) and Matrix metallopeptidase 9 (MMP9). nih.govscite.ai By attenuating these RANKL-mediated signals, the compound effectively blocks the cellular machinery required for osteoclast differentiation and activity. nih.govbohrium.com

Table 2: Effect of PPOA-N-Ac-2-Cl on RANKL-Induced Osteoclast-Specific Gene Expression This table summarizes the observed effects of an analogue on key genes involved in osteoclastogenesis.

Gene Target Gene Function Effect of PPOA-N-Ac-2-Cl Reference
TRAF6 Key signal transducer for RANK Downregulation nih.govnih.govresearchgate.net
c-fos Transcription factor, component of AP-1 Downregulation nih.govnih.govresearchgate.net
NFATc1 Master transcription factor for osteoclastogenesis Downregulation nih.govnih.govresearchgate.net
DC-STAMP Cell-surface protein essential for cell fusion Downregulation nih.govnih.gov
CtsK (Cathepsin K) Protease critical for bone matrix degradation Downregulation nih.govnih.gov
MMP9 Enzyme involved in bone resorption Downregulation nih.govnih.gov
Acp5 (TRAP) Osteoclast marker enzyme Downregulation nih.govnih.gov

Antineoplastic and Antiproliferative Activities

The therapeutic potential of piperazine-containing compounds in oncology is a significant area of research. These structures serve as versatile scaffolds for developing novel agents that can interfere with cancer cell growth and survival. Derivatives of this compound have been explored for their ability to combat various cancer types through multiple mechanisms of action.

Inhibition of Specific Cellular Pathways (e.g., ATF4 Translation)

A crucial aspect of cellular survival under stress, a condition often exploited by cancer cells, is the Integrated Stress Response (ISR). nih.gov A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which, counterintuitively, leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. nih.govnih.gov This upregulation of ATF4 is a central node in the cellular response to various stressors, including those found within the tumor microenvironment like hypoxia and nutrient deprivation. nih.govembopress.org

ATF4 is a transcription factor that controls a broad program of gene expression involved in amino acid metabolism, antioxidant responses, and, critically, apoptosis. nih.govnih.gov While initially a pro-survival response, sustained high-level activation of the ISR and ATF4 can trigger programmed cell death, often through the induction of the pro-apoptotic transcription factor CHOP (DDIT3). nih.gov

The mechanism of ATF4 translational control is unique, involving upstream open reading frames (uORFs) in its mRNA leader sequence. researchgate.net Under normal conditions, ribosomes translate a small uORF and then reinitiate at an inhibitory downstream uORF, preventing translation of the main ATF4 coding sequence. researchgate.net However, under stress, when eIF2α is phosphorylated, the reduced availability of the translation initiation complex causes scanning ribosomes to bypass the inhibitory uORF, allowing them to initiate translation at the ATF4 start codon. nih.gov Research has shown that inhibiting mitochondrial translation can also induce eIF2α phosphorylation and subsequent ATF4 activation, linking mitochondrial function directly to the ISR. researchgate.net While specific studies detailing the direct inhibition of ATF4 translation by this compound are not prominent, the targeting of stress response pathways like the ISR represents a rational approach for anticancer drug development. The ability of piperazine derivatives to induce apoptosis in cancer cells suggests a potential intersection with these fundamental cellular stress pathways. e-century.usresearchgate.net

Activity Against Diverse Cancer Cell Lines

Derivatives based on the piperazine scaffold have demonstrated significant antiproliferative and cytotoxic activity against a wide array of human cancer cell lines. These findings underscore the versatility of the piperazine moiety in designing potent anticancer agents.

One study identified a piperazine-containing compound, C505, which exhibited potent activity against leukemia (K562), cervical cancer (HeLa), and gastric cancer (AGS) cell lines, with GI50 values in the nanomolar range. e-century.us This compound was found to induce caspase-dependent apoptosis by inhibiting multiple signaling pathways crucial for cancer cell survival, including PI3K/AKT. e-century.us Another novel piperazine derivative, 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was also shown to be highly cytotoxic to glioblastoma (U87) and HeLa cells, inducing apoptosis through the intrinsic mitochondrial signaling pathway. researchgate.net

Research into other analogues has further expanded the scope of their anticancer potential. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity against a broad panel of cancer cell lines, including those from the liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116). researchgate.net Similarly, piperazine derivatives clubbed with 2-azetidinone have been synthesized and shown to suppress proliferation and induce apoptosis in HeLa cells. nih.gov The compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide, in particular, remarkably inhibited HeLa cell growth. nih.gov

Studies focusing on specific cancer types, such as prostate cancer, have also yielded promising results. Arylpiperazine derivatives have been evaluated for their cytotoxic activity against LNCaP and DU145 prostate cancer cell lines, with some compounds showing superior potency to the reference drug naftopidil. mdpi.com The structure-activity relationship (SAR) analyses from these studies provide valuable insights, indicating, for example, that introducing a pyrimidinyl moiety or specific substitutions on the phenyl group can significantly enhance cytotoxic activity. mdpi.com

Antiproliferative Activity of Piperazine Analogues Against Various Cancer Cell Lines
Compound/Derivative ClassCancer Cell Lines TestedObserved Activity/FindingsReference
Piperazine derivative C505K562 (Leukemia), HeLa (Cervical), AGS (Gastric)Potent activity with GI50 values of 0.058 µM, 0.155 µM, and 0.055 µM, respectively. e-century.us e-century.us
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)U87 (Glioblastoma), HeLa (Cervical)Highly cytotoxic with IC50s < 50 nM; induced apoptosis. researchgate.net researchgate.net
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHUH7 (Liver), HCT-116 (Colon), MCF7 (Breast) and othersSignificant cell growth inhibitory activity observed in micromolar concentrations. researchgate.net researchgate.net
Piperazine-azetidinone conjugate (5e)HeLa (Cervical)Remarkably inhibited cell growth with an IC50 value of 29.44 ± 1.46 µg/ml. nih.gov nih.gov
Arylpiperazine derivativesLNCaP (Prostate), DU145 (Prostate)Some compounds exhibited strong anti-cancer activities, with certain substitutions enhancing potency. mdpi.com mdpi.com

Neuropharmacological and Central Nervous System Activities

The piperazine ring is a well-established pharmacophore in medicinal chemistry, integral to the structure of numerous drugs targeting the central nervous system (CNS). Its presence in molecules like this compound suggests a potential for neuropharmacological activity, building on a rich history of piperazine derivatives developed for psychiatric and neurological disorders.

Histamine (B1213489) and Bradykinin (B550075) Antagonism

Histamine Receptors: Histamine H3 receptors (H3Rs) are primarily presynaptic autoreceptors in the CNS that modulate the release of histamine and other key neurotransmitters like dopamine, serotonin, and acetylcholine. nih.gov Antagonists of the H3R have shown therapeutic promise for treating a range of CNS disorders. nih.gov Studies have investigated piperazine and piperidine (B6355638) derivatives as dual-action ligands targeting both H3Rs and sigma-1 receptors (σ1R). nih.gov The replacement of a piperidine moiety with a piperazine in one compound series demonstrated how subtle structural changes can significantly alter receptor affinity and selectivity, highlighting the importance of the piperazine core in designing such targeted agents. nih.gov

Bradykinin Receptors: Bradykinin is a peptide involved in inflammation and pain signaling through its specific B1 and B2 receptors. nih.govnih.gov The development of bradykinin receptor antagonists is a key strategy for creating new analgesic and anti-inflammatory drugs. nih.govnih.gov While many early antagonists were peptide-based, their limited oral bioavailability spurred the search for stable, non-peptide antagonists. nih.gov Although specific research on this compound as a bradykinin antagonist is not widely documented, the broader search for small molecule antagonists for these receptors makes piperazine-based structures viable candidates for investigation. mdpi.com

Potential as Neuropeptide Receptor Modulators (e.g., Neuropeptide Y4 Receptor)

The Neuropeptide Y (NPY) family of receptors, which includes the Y1, Y2, Y4, and Y5 subtypes, are G-protein-coupled receptors that play crucial roles in a vast number of physiological processes, from appetite regulation to emotional control. nih.govtocris.com The NPY4 receptor (Y4R) is of particular interest as it is preferentially activated by pancreatic polypeptide (PP) over NPY itself. nih.gov The PP/Y4R signaling system is a key regulator of appetite and energy balance, making it an attractive target for treating metabolic disorders like obesity. nih.gov

Furthermore, the Y4R system has been implicated in cancer; overexpression of Y4R has been noted in certain adenocarcinoma cells, and elevated PP levels are associated with pancreatic endocrine tumors. nih.gov This has spurred the development of selective Y4R modulators. The search for potent and selective small molecule ligands for this receptor is an active area of pharmaceutical research. nih.gov Given the success of piperazine as a scaffold for other CNS receptor ligands, it represents a promising structural motif for the development of novel Y4R modulators.

Psycho-Pharmaceutical Applications and Related Analogues

The piperazine nucleus is a cornerstone of many psycho-pharmaceutical agents. Research into novel piperazine derivatives continues to yield compounds with potential applications in treating mental health disorders. For example, a recently synthesized piperazine derivative, LQFM192, demonstrated significant anxiolytic-like and antidepressant-like activity in preclinical models. nih.gov

The anxiolytic effects of this compound were found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Its antidepressant-like activity was linked to its interaction with the serotonergic system. nih.gov These findings illustrate that new piperazine analogues can be designed to interact with multiple pharmacological targets, potentially offering novel therapeutic options for complex psychiatric conditions like anxiety and depression. nih.gov This precedent supports the rationale for evaluating compounds like this compound and its related analogues for a range of psycho-pharmaceutical applications.

Anthelmintic Efficacy

The piperazine nucleus is a well-established scaffold in the development of anthelmintic agents. Piperazine citrate, for instance, has been a long-standing treatment for parasitic worm infections. Researchers have synthesized and evaluated numerous piperazine derivatives to explore and enhance this activity.

Studies on various 1,4-disubstituted piperazine derivatives have demonstrated promising in vitro anthelmintic activity against the earthworm Eisenia fetida. nih.govrjppd.org In these studies, newly synthesized compounds were compared against the reference drug Piperazine citrate, with many derivatives exhibiting significant activity at a minimal dose. nih.govrjppd.org The general approach involves observing the time taken for paralysis and death of the worms upon exposure to the test compounds. rjppd.orgindexcopernicus.com

For instance, a series of 1,4-disubstituted piperazine derivatives (5a-5j) were synthesized and showed promising anthelmintic activity at a concentration of 5mg/ml. nih.govresearchgate.net Similarly, another study on a different set of 1,4-disubstituted piperazine derivatives (N-01 to N-07) also reported good anthelmintic efficacy against Eisenia fetida at the same concentration. rjppd.org

While direct data on this compound is not available, research on structurally related compounds provides valuable insights. For example, a study on piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids revealed significant activity against Trichinella spiralis in vitro. nih.gov Notably, compounds such as 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole and its methylated analogue showed high efficacy. nih.gov This suggests that the presence of a chlorophenyl group attached to the piperazine ring can be favorable for anthelmintic activity.

The standard experimental model for in vitro anthelmintic screening often utilizes the Indian earthworm Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms. rjppd.orgindexcopernicus.com The time for paralysis and death of the worms are recorded and compared with a standard drug like Albendazole or Piperazine citrate. rjppd.orgindexcopernicus.com

Table 1: Illustrative Anthelmintic Activity of Piperazine Derivatives (Note: This table is a generalized representation based on findings for piperazine analogues, as specific data for this compound is not available.)

Compound TypeTest OrganismConcentrationOutcome
1,4-Disubstituted Piperazine DerivativesEisenia fetida5 mg/mlPromising anthelmintic activity
Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acidsTrichinella spiralisNot specifiedHigh efficacy, comparable to Albendazole

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Consequently, there is significant interest in identifying compounds with antioxidant properties. The piperazine scaffold has been incorporated into various molecular structures to evaluate their antioxidant potential.

The antioxidant activity of chemical compounds is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov The FRAP assay, on the other hand, evaluates the total antioxidant capacity by measuring the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov

A study on 1-(phenoxyethyl)-piperazine derivatives offered some pertinent, albeit indirect, information regarding the influence of a chloro-substituent. The research indicated that the addition of a chlorine atom to a methyl-phenoxy moiety resulted in a decrease in antioxidant properties. researchgate.net This finding suggests that the 2-chloro substitution in this compound might negatively impact its antioxidant potential compared to non-chlorinated analogues.

Research on other piperazine derivatives has shown varied results. For example, certain 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety have demonstrated DPPH and ABTS radical scavenging activities. nih.gov The presence of a hydroxyl group in the structure was found to be crucial for these antioxidant properties. nih.gov

Table 2: Common In Vitro Antioxidant Assays (Note: This table describes the assays used to evaluate antioxidant properties of compounds like piperazine derivatives.)

AssayPrincipleMeasurement
DPPH Radical Scavenging AssayMeasures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at a specific wavelength.
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Formation of a colored ferrous complex, measured by absorbance.
ABTS Radical Cation Decolorization AssayMeasures the ability of the compound to scavenge the ABTS radical cation.Decrease in absorbance of the ABTS radical cation.

It is important to reiterate that the findings presented here are based on studies of analogous compounds. Dedicated research on this compound is required to definitively determine its specific anthelmintic efficacy and antioxidant properties.

Mechanistic Studies of Biological Activity of 1 2 Chlorophenoxy Acetyl Piperazine Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of phenoxyacetyl piperazine (B1678402) derivatives is closely linked to their ability to interact with specific molecular targets. One key analogue, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628) (PPOA-N-Ac-2-Cl), has been identified as a potent inhibitor of osteoclast differentiation. nih.gov The primary molecular target implicated in its mechanism of action is the TNF receptor-associated factor 6 (TRAF6). nih.gov TRAF6 is a critical signaling adapter protein in the receptor activator of nuclear factor kappa-Β ligand (RANKL) signaling pathway, which is essential for the formation and function of osteoclasts, the cells responsible for bone resorption. nih.gov The suppression of TRAF6 expression is a key event through which PPOA-N-Ac-2-Cl exerts its inhibitory effects on osteoclastogenesis. nih.gov

Broader studies on piperazine-containing compounds suggest that this heterocyclic scaffold is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. nih.govnih.gov For instance, certain piperazine derivatives have shown high affinity for sigma receptors (σ1R and σ2R) and histamine (B1213489) H3 receptors (H3R), which are involved in various neurological functions. nih.gov Molecular modeling and structure-activity relationship (SAR) studies of these compounds indicate that the piperazine ring often serves as a central amine site, crucial for binding. nih.gov The nature of the substituents on the piperazine ring and connected moieties dictates the affinity and selectivity for specific targets. nih.gov For example, the replacement of a piperazine ring with a piperidine (B6355638) ring can dramatically shift binding affinity, highlighting the importance of this core structure in ligand-target interactions. nih.gov

Gene Expression Modulation by 1-((2-Chlorophenoxy)acetyl)piperazine Analogues

Analogues of this compound have demonstrated the ability to significantly modulate the expression of genes that are fundamental to osteoclast function. nih.gov This regulatory activity is central to their inhibitory effect on bone resorption.

Studies on PPOA-N-Ac-2-Cl have shown that it effectively downregulates the mRNA expression of several key osteoclast-specific marker genes during RANKL-induced osteoclastogenesis. nih.gov This includes a significant reduction in the expression of TRAF6 and its downstream targets. nih.gov

Key genes affected by PPOA-N-Ac-2-Cl include:

Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1): Considered the master transcription factor for osteoclast differentiation. nih.gov

c-fos: A transcription factor that acts upstream of NFATc1. nih.gov

Dendritic cell-specific transmembrane protein (DC-STAMP): A protein essential for the fusion of mononuclear osteoclast precursors into mature, multinucleated cells. nih.gov

Matrix metalloproteinase-9 (MMP9) and Cathepsin K (CtsK): These are critical proteases secreted by osteoclasts to degrade the organic bone matrix during resorption. nih.gov

Tartrate-resistant acid phosphatase (TRAP): A hallmark enzyme of osteoclasts. nih.gov

The compound PPOA-N-Ac-2-Cl was found to decrease the formation of TRAP-positive multinucleated cells in a dose-dependent manner. nih.gov Furthermore, it significantly attenuated the protein levels of CtsK, a crucial protease in bone resorption. nih.gov Another related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), also demonstrated the ability to alter the mRNA expression of several osteoclast-specific marker genes. nih.gov

Table 1: Effect of PPOA-N-Ac-2-Cl on Osteoclast-Specific Gene Expression nih.gov
GeneFunction in OsteoclastsEffect of PPOA-N-Ac-2-Cl
TRAF6Key signaling adapter in RANKL pathwayDownregulated
c-fosTranscription factor for differentiationDownregulated
NFATc1Master transcription factor for differentiationDownregulated
DC-STAMPCell fusionDownregulated
MMP9Bone matrix degradationDownregulated
CtsKBone matrix degradationDownregulated
TRAP (Acp5)Marker enzyme, function in resorptionDownregulated

Cellular Pathway Interventions

The modulation of molecular targets and gene expression by these compounds translates into direct interventions in critical cellular pathways that govern osteoclast function.

A defining feature of active osteoclasts is the formation of a dense, ring-like structure of filamentous actin (F-actin), known as the actin ring. nih.gov This structure is essential for sealing the resorptive compartment to the bone surface, allowing for focused acid and enzyme secretion. Research has shown that both PPOA-N-Ac-2-Cl and PPOAC-Bz effectively inhibit the formation of the F-actin ring. nih.govnih.gov This disruption of the osteoclast cytoskeleton directly impairs their ability to resorb bone. nih.govnih.gov Consequently, bone resorption activity was found to be significantly decreased in the presence of these compounds. nih.govnih.gov The inhibition of actin ring formation is a direct downstream effect of the suppressed signaling pathways, including those regulated by TRAF6. nih.gov

Structure-Based Drug Design Insights from Ligand-Target Interactions

Insights from the study of this compound and its analogues are valuable for future structure-based drug design efforts. The piperazine scaffold is a versatile platform for creating new bioactive molecules. nih.govmdpi.com

Structure-activity relationship (SAR) studies on dual-acting histamine H3 and sigma-1 receptor antagonists have provided a pharmacophore model. nih.gov This model generally consists of a central amine site, often the piperazine ring, flanked by two hydrophobic domains. nih.gov The specific substitutions on the piperazine ring and the nature of the linker connecting it to other parts of the molecule are critical for determining target affinity and selectivity. nih.gov For instance, in a series of compounds, replacing a piperazine ring with a piperidine ring drastically increased affinity for the σ1R while maintaining high affinity for the H3R. nih.gov

The development of compounds like PPOA-N-Ac-2-Cl and PPOAC-Bz from a library of synthesized molecules illustrates the potential of targeted chemical synthesis. nih.govnih.gov By modifying the substituents on the phenoxyacetyl piperazine core, it is possible to fine-tune the biological activity. The acetyl group in PPOA-N-Ac-2-Cl and the benzoyl group in PPOAC-Bz are examples of such modifications that lead to potent anti-osteoclastogenic activity. nih.govnih.gov These findings highlight the importance of the lipophilic and hydrogen-bonding properties of the substituents in the interaction with the biological target, providing a rational basis for designing novel inhibitors of bone resorption.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Core Scaffold Modifications and Their Impact on the Biological Profile

The 1-acetylpiperazine (B87704) core is a common motif in drug discovery. Modifications to this central scaffold can significantly alter the biological activity of the resulting compounds. Research on various N-acylpiperazine derivatives has shown that the nature of the acyl group and substituents on the piperazine (B1678402) ring are critical determinants of the biological profile.

For instance, in the context of anticancer activity, studies on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have demonstrated that the acyl group plays a significant role in cytotoxicity. nih.gov While specific data on the 2-chlorophenoxyacetyl group is limited, the general principles suggest that its electronic and steric properties are key to its interaction with biological targets.

Table 1: Impact of Core Scaffold Modifications on Biological Activity

Modification General Impact on Biological Profile Reference
Variation of the Acyl Group Influences potency and selectivity; bulky or electron-rich groups can enhance or diminish activity depending on the target. nih.gov
Substitution on the Piperazine Ring Can affect solubility, metabolic stability, and target binding; introduction of substituents can lead to improved pharmacokinetic properties. nih.gov

Influence of Substituents on Activity and Selectivity

Substituents on the phenoxyacetyl moiety of 1-((2-Chlorophenoxy)acetyl)piperazine have a profound effect on the compound's activity and selectivity. The position, number, and nature of these substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The presence of a chlorine atom at the ortho position of the phenoxy ring is a key feature of the target compound. Halogenation is a common strategy in drug design to enhance biological activity. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability.

In a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs, the introduction of a chlorine atom at various positions on the phenyl rings resulted in compounds with significant cytotoxic effects, particularly against breast cancer cell lines. mdpi.com While this study is on a different scaffold, it underscores the potential of chlorine substitution to impart potent anticancer activity. The 2-chloro substitution in this compound likely plays a crucial role in its biological activity by altering the electronic nature of the aromatic ring and potentially engaging in specific interactions with the target protein. mdpi.com

The aromatic ring in the phenoxyacetyl group is a key site for modification to explore SAR. The electronic nature of substituents on this ring can significantly impact biological activity. Electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups decrease it, affecting how the molecule interacts with its biological target. nih.gov

In a series of mono-substituted 4-phenylpiperidines and -piperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their effects on the dopaminergic system. nih.gov This highlights the importance of systematic exploration of substitutions on the aromatic ring to optimize biological activity.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of piperazine derivatives is complex due to the flexibility of the piperazine ring, which can exist in chair, boat, and twist-boat conformations. Furthermore, the rotation around the amide bond in N-acylpiperazines is restricted, leading to the existence of different rotamers. nih.govrsc.org

Studies on N-benzoylated piperazine compounds have shown that these molecules exist as a mixture of conformers at room temperature due to the restricted rotation of the amide bond and the interconversion of the piperazine chair conformations. nih.gov The bioactive conformation, i.e., the specific three-dimensional arrangement that the molecule adopts when it binds to its target, is often one of several possible low-energy conformations. nih.govirbbarcelona.org Identifying this bioactive conformation is a key goal of conformational analysis and is crucial for structure-based drug design. For this compound, the preferred conformation of the piperazine ring and the orientation of the 2-chlorophenoxyacetyl group relative to the piperazine ring will be critical for its biological activity.

Development and Validation of Predictive QSAR Models

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for activity.

The development of a robust QSAR model involves several steps, including the selection of a suitable set of molecular descriptors, the use of appropriate statistical methods to build the model, and rigorous validation to ensure its predictive power. nih.govopenpharmaceuticalsciencesjournal.comscispace.comnih.gov For piperazine and keto-piperazine derivatives acting as renin inhibitors, a QSAR model was developed with a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818, indicating good predictive ability. openpharmaceuticalsciencesjournal.comscispace.com

While a specific QSAR model for this compound and its analogs is not available in the literature, the principles of QSAR modeling could be applied to a series of such compounds to develop a predictive model for their biological activity.

Table 2: Key Parameters in QSAR Model Validation

Parameter Description Desired Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s). Close to 1
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined by internal cross-validation. Close to 1

| R²_pred (Predictive R² for external test set) | A measure of the predictive ability of the model on an external set of compounds not used in model development. | Close to 1 |

Pharmacophore Modeling for Target Interaction Optimization

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a powerful tool in drug discovery for identifying new active compounds through virtual screening and for optimizing the interactions of lead compounds with their target. researchgate.netnih.govmdpi.com

For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a pharmacophore model was developed that consisted of 11 features characterizing the binding to a hypothetical receptor. nih.gov This model was then used to differentiate between compounds with sedative-hypnotic and anxiolytic activities.

A pharmacophore model for this compound would likely include features such as a hydrogen bond acceptor (the carbonyl oxygen), hydrophobic regions (the 2-chlorophenyl ring), and a hydrogen bond acceptor/donor (the second nitrogen of the piperazine ring). Such a model could be used to design new derivatives with improved affinity and selectivity for a specific biological target.

Computational Chemistry and Molecular Modeling Applications in 1 2 Chlorophenoxy Acetyl Piperazine Research

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to investigate the electronic properties and geometric structure of a molecule with high accuracy. nih.gov These methods are fundamental in understanding the intrinsic characteristics of 1-((2-Chlorophenoxy)acetyl)piperazine.

DFT, particularly using hybrid functionals like B3LYP, is a popular method for balancing computational cost and accuracy in studying molecules of this size. scienceopen.comresearchgate.net Calculations would typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. nih.gov From this optimized structure, a wealth of information can be derived, including vibrational frequencies (for comparison with experimental IR and Raman spectra), bond lengths, and bond angles. researchgate.net

QM calculations provide detailed insights into the electronic landscape of this compound, which is key to predicting its reactivity and interaction capabilities. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy gap between the HOMO and LUMO indicates the chemical reactivity and stability of the molecule. scienceopen.com

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule. scienceopen.com For this compound, the oxygen atoms of the acetyl group and the nitrogen atoms of the piperazine (B1678402) ring are expected to be electron-rich, nucleophilic sites, while the hydrogen atoms on the piperazine ring may represent electrophilic sites. This information is vital for predicting how the molecule will interact with biological macromolecules, such as forming hydrogen bonds within a receptor's binding pocket. nih.gov Natural Bond Orbital (NBO) analysis can also be employed to study charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand to its target protein. researchgate.net

Molecular docking studies can be used to investigate the potential interaction of this compound with various biological targets. For instance, the enzyme lanosterol (B1674476) 14-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, is a common target for antifungal agents. frontiersin.org Docking simulations of this compound into the active site of CYP51 could reveal its potential as an antifungal scaffold. The docking results would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. frontiersin.org

Similarly, Neuropeptide Y receptors, such as the Y4 receptor (Y4R), are involved in various physiological processes, and piperazine-containing compounds have been explored as modulators of these receptors. Docking this compound into the binding site of a Y4R homology model could elucidate its potential binding mode and affinity, guiding further development. In studies of related arylpiperazine derivatives targeting the androgen receptor (AR), docking has shown that hydrophobic interactions are often the primary driving force for binding. nih.govfrontiersin.org

Table 1: Example of Predicted Binding Affinities and Interactions for Piperazine Derivatives from Molecular Docking Studies with Various Receptors.
Compound TypeTarget ProteinPredicted Binding Affinity (Example Metric)Key Predicted InteractionsReference
Arylpiperazine DerivativeAndrogen Receptor (AR)IC50 = 0.65 µMHydrophobic interactions with the AR ligand-binding pocket. nih.gov
Quinazolinone-Piperazine HybridAnticancer TargetGood Docking ScoreInteractions within the binding pocket, suggesting anticancer potential. nih.gov
1,2,4-Triazine DerivativesCandida albicans CYP51High Binding AffinityHydrogen bonds and hydrophobic interactions with active site residues. frontiersin.org
Phenylpiperazine DerivativeTopoisomerase II-Hydrogen bonding with Asp amino acid residues. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the protein, and the stability of their complex. frontiersin.org

For this compound, an MD simulation would typically start with the best-docked pose in its target protein. Over a simulation time of nanoseconds to microseconds, the trajectory of the complex is analyzed. This analysis can confirm the stability of the interactions predicted by docking, identify key residues that are crucial for binding, and reveal any conformational changes that occur upon ligand binding. nih.gov Metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time are used to assess the stability of the complex. frontiersin.org

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov this compound itself could be a "hit" compound identified from such a screening campaign.

Once a hit is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Computational methods are central to this process. Using the predicted binding mode of this compound as a starting point, medicinal chemists can propose modifications. For example, substitutions could be made on the chlorophenoxy ring or the piperazine moiety. Each proposed new analog can then be docked into the target protein to predict whether the modification improves the binding affinity. This iterative cycle of design, computational evaluation, and synthesis accelerates the development of a lead compound. nih.gov Free energy perturbation (FEP) calculations can also be used for more accurate prediction of binding affinity changes upon modification. nih.gov

Cheminformatics Approaches for Library Design and Data Analysis

Cheminformatics involves the use of computational methods to analyze chemical data. In the context of this compound research, cheminformatics is crucial for designing focused libraries of related compounds for synthesis and testing. nih.gov

Starting with the core scaffold of this compound, a virtual library of analogs can be generated by adding a variety of substituents at different positions. Cheminformatics tools are then used to calculate various molecular descriptors for each analog, such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area. This allows for the selection of a diverse yet drug-like set of compounds for synthesis, maximizing the information gained from structure-activity relationship (SAR) studies. frontiersin.org These approaches help ensure that the designed library covers a relevant chemical space to effectively probe the requirements for biological activity.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for 1-((2-Chlorophenoxy)acetyl)piperazine Derivatives

While the core structure is established, the full spectrum of biological targets for its derivatives remains an active area of investigation. Research is moving beyond traditional applications to identify novel proteins and pathways modulated by this chemical class, opening doors to new therapeutic indications.

Recent studies have demonstrated that piperazine (B1678402) derivatives can be engineered to interact with a range of important biological targets. For instance, novel sulfamethoxazole (B1682508) and 1-(2-fluorophenyl) piperazine derivatives have been designed as inhibitors of B-cell lymphoma 2 (BCL2), an anti-apoptotic protein often implicated in cancer. nih.gov Two such compounds, 3e and 6b, showed promising antitumor activity against breast cancer cell lines, inducing apoptosis by down-regulating BCL2 and up-regulating Caspase-3. nih.gov

Another frontier is the modulation of receptors in the central nervous system. Piperazine and piperidine (B6355638) derivatives have been identified as potent antagonists for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R), both of which are involved in pain signaling and various neuropsychiatric disorders. acs.orgnih.govnih.gov Docking studies have also identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential high-affinity ligand for σ1R, which is overexpressed in many cancer types, suggesting its use in diagnostic imaging. rsc.org Furthermore, certain quinazolinone derivatives incorporating a chloroacetylpiperazine moiety have shown potential as anticancer agents by targeting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

These findings underscore the chemical plasticity of the piperazine core, suggesting that derivatives of this compound could be rationally designed to target a diverse array of proteins implicated in oncology, neuropharmacology, and beyond.

Table 1: Investigated Biological Targets for Piperazine Derivatives

Target Protein/Family Therapeutic Area Key Findings Citations
B-cell lymphoma 2 (BCL2) Oncology Derivatives induced apoptosis in breast cancer cells by inhibiting BCL2. nih.gov
Sigma-1 Receptor (σ1R) Neurology, Oncology High-affinity antagonism observed; potential for pain treatment and cancer imaging. acs.orgnih.govrsc.org
Histamine H3 Receptor (H3R) Neurology Dual-acting antagonists of H3R and σ1R show promise for CNS disorders. acs.orgnih.gov
Cyclin-Dependent Kinases (CDKs) Oncology Quinazolinone-piperazine hybrids show potential as CDK inhibitors.

Advanced Synthetic Methodologies for Enhanced Diversity and Specificity

The synthesis of piperazine derivatives is evolving rapidly, moving towards methods that offer greater structural diversity, efficiency, and stereochemical control. While traditional methods like N-alkylation using alkyl halides or reductive amination are well-established, newer strategies are enabling the creation of more complex and specific molecules. nih.gov

One major advancement is the focus on C–H functionalization, which allows for substitution directly on the carbon atoms of the piperazine ring, a feature largely absent in the majority of current piperazine-based drugs. mdpi.com This opens up vast new chemical space for exploration. Innovative methods include:

Photoredox Catalysis: This approach uses light to initiate reactions, enabling C-H functionalization under mild conditions. Strategies like the SLAP (Silicon Amine Protocol) and CLAP (CarboxyLic Amine Protocol) use photoredox catalysts to generate α-aminyl radicals that cyclize to form substituted piperazines. mdpi.com

Manganese(III) Acetate-Mediated Radical Cyclization: This method has been used to synthesize novel piperazine-containing dihydrofuran compounds from unsaturated piperazine derivatives. nih.govnih.govresearchgate.net It provides a pathway to complex heterocyclic systems fused to the piperazine core. nih.govnih.govresearchgate.net

One-Pot Procedures: To improve efficiency and reduce waste, one-pot syntheses are being developed. One such method allows for the creation of enantiomerically pure N-protected-α-substituted piperazines from simple amino acids through a sequence of Ugi, deprotection, cyclization, and reduction steps (UDCR). rsc.org Another simplified one-pot method for monosubstituted piperazines avoids the need for protecting groups and utilizes heterogeneous catalysis, which can be accelerated using microwave technology. mdpi.comnih.gov

Palladium-Catalyzed Reactions: Transition-metal catalysis remains a powerful tool. A Pd-catalyzed three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates provides a stereospecific route to highly substituted piperazines. nih.gov

These advanced methodologies are critical for building libraries of diverse this compound derivatives, allowing for more precise structure-activity relationship (SAR) studies and the optimization of lead compounds.

Table 2: Comparison of Synthetic Methodologies for Piperazine Derivatives

Methodology Key Features Advantages Citations
Photoredox Catalysis (e.g., SLAP) Light-initiated C-H functionalization. Mild conditions, avoids toxic tin/copper reagents, high functional group tolerance. mdpi.com
Radical Cyclization (Mn(OAc)₃) Forms new C-C bonds to create fused ring systems. Access to novel, complex heterocyclic structures. nih.govnih.govresearchgate.net
One-Pot, Multi-Component Reactions Combines several reaction steps without isolating intermediates. High efficiency, reduced waste, stereochemical control. rsc.orgmdpi.comnih.govnih.gov
Heterogeneous Catalysis (Microwave) Uses solid-supported catalysts, often with microwave assistance. Simple, low-cost, scalable, and accelerated reaction times. mdpi.comnih.gov

Integration of Multi-Omics Data in Activity Profiling

To fully understand the biological impact of this compound derivatives, future research will increasingly rely on the integration of multi-omics data. nih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive molecular profile of a compound's effect on a biological system. eurekalert.orgresearchgate.net

By analyzing how these derivatives alter gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can move beyond single-target interactions to build a network-level understanding of a drug's mechanism of action. nih.govmdpi.com This is crucial for:

Identifying Off-Target Effects: Multi-omics can reveal unintended molecular interactions that could lead to side effects or provide opportunities for drug repurposing.

Discovering Biomarkers: By correlating molecular profiles with treatment response in cell lines or preclinical models, specific genes, proteins, or metabolites can be identified as biomarkers to predict which patients are most likely to benefit from a particular drug. frontlinegenomics.com

Uncovering Resistance Mechanisms: Comparing the multi-omics profiles of sensitive versus resistant cancer cells can illuminate the pathways that drive treatment failure, suggesting new targets for combination therapies. eurekalert.org

For example, a study on bladder cancer used a multi-omics approach to identify molecular subtypes and pathways, such as Wnt and JAK/STAT signaling, that were linked to chemotherapy resistance. eurekalert.org Applying a similar strategy to profile cells treated with piperazine derivatives would provide invaluable data for optimizing their development, validating their targets, and designing rational combination therapies. frontlinegenomics.com

Development of Targeted Delivery Systems for Piperazine-Based Compounds

Enhancing the therapeutic index of potent compounds often requires targeted delivery systems that concentrate the drug at the site of action while minimizing exposure to healthy tissues. For piperazine-based compounds, including derivatives of this compound, novel nanoparticle technologies represent a promising avenue for future development.

Recent research has highlighted several innovative platforms:

Piperazine-Derived Lipid Nanoparticles (LNPs): Researchers have synthesized novel ionizable lipids containing a piperazine core (Pi-Lipids). nih.gov When formulated into LNPs, these particles were shown to preferentially deliver mRNA to immune cells in the liver and spleen in vivo without the need for additional targeting ligands. This suggests that the piperazine motif itself can influence the biodistribution of the nanoparticle. The LNP named Pi-A10 was particularly effective at delivering its payload to dendritic cells and macrophages. nih.gov

Peptoid-Based Nanospheres: Peptoids, or poly-N-substituted glycines, can be designed to self-assemble into nanospheres. uark.edu These structures can encapsulate drug molecules, and their surfaces can be modified to target specific cell types, potentially reducing side effects. Studies have shown the formation of stable nanospheres with diameters around 500 nm. uark.edu

These systems offer a sophisticated means of controlling the pharmacokinetics and biodistribution of piperazine-based drugs, potentially unlocking their use in applications that demand high precision and reduced systemic toxicity.

Table 3: Emerging Targeted Delivery Systems for Piperazine Compounds

Delivery System Composition Targeting Mechanism Key Advantages Citations
Piperazine-Lipid Nanoparticles (Pi-LNPs) Ionizable piperazine-containing lipids, cholesterol, PEG-lipid, helper lipid. Inherent tropism of the piperazine lipid headgroup for immune cells. No targeting ligand required, preferential delivery to immune cells in vivo. nih.gov
Peptoid Nanospheres Self-assembling poly-N-substituted glycines. Surface can be modified for selective binding to diseased cells. Potential for reduced side effects through targeted release. uark.edu

Synergistic Effects with Existing Therapeutic Agents

A key strategy in modern pharmacology is the use of combination therapies to enhance efficacy, overcome resistance, and reduce dosages. Derivatives of this compound are well-suited for this approach, particularly due to their ability to modulate targets that interact with established therapeutic pathways.

A compelling example comes from the study of dual-acting histamine H3 and sigma-1 (σ1) receptor antagonists. nih.govbohrium.com Research has shown that σ1R antagonism can significantly enhance the analgesic effects of opioids. nih.gov In a preclinical model, the co-administration of a piperidine-based σ1R antagonist with the peripherally acting opioid agonist loperamide (B1203769) resulted in a synergistic (supra-additive) antinociceptive effect. acs.orgnih.gov This effect was not observed when either agent was used alone at the tested doses, highlighting a powerful synergy.

This principle can be extended to other areas. For example:

In oncology, a piperazine derivative that inhibits a pro-survival protein like BCL2 could be combined with a traditional cytotoxic agent to lower the threshold for apoptosis in cancer cells. nih.gov

Vindoline-piperazine conjugates have demonstrated significant antiproliferative effects, and their combination with other chemotherapeutics could offer a multi-pronged attack on cancer cells. mdpi.comnih.gov

Piperine, a naturally occurring piperidine compound, is known to enhance the bioavailability and efficacy of numerous drugs, a concept that could be explored with structurally related synthetic piperazine derivatives. nih.gov

Future studies should systematically screen derivatives of this compound in combination with a wide range of existing drugs to identify novel synergistic interactions that could lead to more effective treatment regimens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((2-Chlorophenoxy)acetyl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves coupling 2-chlorophenoxyacetic acid with piperazine derivatives using activating agents like chloroacetyl chloride (). Optimization includes adjusting solvent systems (e.g., dichloromethane/water mixtures), temperature (ambient to 50°C), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of azide derivatives for click chemistry) ().
  • Characterization : Confirm intermediates and final products via HPLC, GC-MS, and spectroscopic methods (IR, 1^1H/13^{13}C NMR) ( ).

Q. How is the structural stability of this compound assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, solubility (<0.24 g/L at 25°C) and density (1.072 g/cm3^3) data ( ) inform solvent selection. Thermal stability is evaluated via thermogravimetric analysis (TGA) up to 150°C ( ).

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve subtle differences in substituents (e.g., chlorophenyl vs. fluorophenyl groups) ( ). Comparative 1^1H NMR chemical shifts for aromatic protons (e.g., δ 7.2–7.5 ppm for chlorophenyl vs. δ 6.8–7.1 ppm for fluorophenyl) aid identification ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target selectivity?

  • Methodology : Systematically replace the 2-chlorophenoxy group with bioisosteres (e.g., 4-chlorophenyl, benzodioxinyl) and evaluate binding affinity via molecular docking ( ). For example, introducing a dimethylcyclohexene ring ( ) improves lipophilicity (logP ~3.5) and CNS penetration.
  • Data Analysis : Correlate substituent electronic properties (Hammett σ values) with biological activity using regression models ().

Q. What strategies resolve contradictions in reported solubility and bioavailability data for this compound derivatives?

  • Methodology : Replicate experiments under standardized conditions (pH 7.4 buffer, 25°C) and validate via in vitro permeability assays (e.g., Caco-2 cell monolayers) ( ). Address discrepancies by comparing crystallinity (amorphous vs. crystalline forms) using powder X-ray diffraction (PXRD) ().

Q. How does computational modeling predict the metabolic pathways and toxicity risks of this compound?

  • Methodology : Use in silico tools (e.g., SwissADME, Protox) to simulate Phase I/II metabolism. Key parameters include CYP450 inhibition profiles (e.g., CYP2D6 IC50_{50} < 10 µM) ( ) and Ames test predictions for mutagenicity ().
  • Validation : Cross-reference with in vitro microsomal assays to confirm predicted metabolites (e.g., hydroxylated or dechlorinated derivatives) ().

Experimental Design & Troubleshooting

Q. What are the critical controls for ensuring reproducibility in synthesizing this compound via click chemistry?

  • Controls :

  • Monitor reaction progress with TLC (hexane:ethyl acetate, 1:8) to detect unreacted alkyne intermediates ().
  • Include copper scavengers (e.g., EDTA) post-reaction to eliminate catalyst residues ().
    • Troubleshooting : Low yields (<50%) may arise from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres ().

Q. How can chiral separation techniques be applied to resolve enantiomers of this compound derivatives?

  • Methodology : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. For example, (R)- and (S)-enantiomers of benzhydryl-piperazine derivatives ( ) show baseline separation (α >1.5) at 25°C.
  • Validation : Confirm enantiopurity via optical rotation and circular dichroism (CD) spectroscopy ( ).

Safety & Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Protocols : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride). Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats ().
  • Emergency Measures : For skin contact, rinse immediately with water (≥15 mins) and apply 1% acetic acid for alkali neutralization ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.